Tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate
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Overview
Description
Tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol It is a derivative of isoindoline, a bicyclic organic compound, and features a tert-butyl ester group, a formyl group, and a methyl group attached to the isoindoline core
Preparation Methods
The synthesis of tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a series of reactions, including cyclization and reduction steps.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Addition of the Methyl Group: The methyl group can be added through alkylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound’s structural features make it a candidate for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and receptor-ligand interactions .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl 5-formyl-6-methyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-10-5-11-7-16(14(18)19-15(2,3)4)8-12(11)6-13(10)9-17/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
YPXYLFPFOIFVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1C=O |
Origin of Product |
United States |
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